Dopamantine

Description

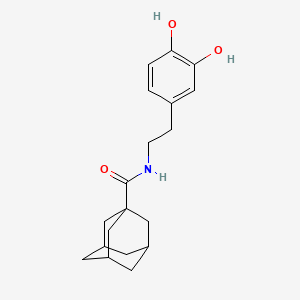

Structure

3D Structure

Properties

CAS No. |

39907-68-1 |

|---|---|

Molecular Formula |

C19H25NO3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C19H25NO3/c21-16-2-1-12(8-17(16)22)3-4-20-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-2,8,13-15,21-22H,3-7,9-11H2,(H,20,23) |

InChI Key |

ZWKFENYDXISLGK-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O |

Other CAS No. |

39907-68-1 |

Origin of Product |

United States |

Mechanistic Investigations of Dopamantine S Biological Activity

Modulation of Dopamine (B1211576) Pathways

Dopamantine's primary mechanism of action is centered on the modulation of dopamine pathways in the brain. ontosight.ai Dopamine is a critical neurotransmitter involved in regulating movement, emotion, motivation, and cognition. nih.govnih.gov Dysfunction in these pathways is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease. nih.govnih.gov Dopaminergic agents like this compound are designed to interact with these pathways to restore normal function. ontosight.ai The modulation can occur through various means, including direct interaction with dopamine receptors or by influencing the release and reuptake of dopamine. nih.govnih.gov Amantadine (B194251), a related compound, is thought to work in part by increasing dopamine release and decreasing its reuptake. nih.gov Given its shared adamantane (B196018) structure, this compound was expected to exhibit similar pharmacological effects. wikipedia.org

Interactions with Dopamine Receptor Systems

The effects of dopamine in the brain are mediated by its binding to at least five distinct receptor subtypes, which are all G protein-coupled receptors (GPCRs). nih.govtg.org.au These receptors are the primary targets for dopaminergic drugs and are broadly classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). tg.org.auwikipedia.org

The two families of dopamine receptors have opposing effects on a key intracellular signaling molecule, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

D1-like Receptors (D1, D5): These receptors are coupled to a G-protein (Gs) that stimulates the enzyme adenylyl cyclase, leading to an increase in cAMP production. wikipedia.orgmetu.edu.tr D1 is the most abundant dopamine receptor in the central nervous system. nih.gov The D1-like receptors are crucial for memory, attention, impulse control, and locomotion. nih.gov

D2-like Receptors (D2, D3, D4): This family couples to a G-protein (Gi) that inhibits adenylyl cyclase, thereby reducing cAMP levels. wikipedia.orgmetu.edu.tr These receptors are involved in a wide range of functions, including locomotion, cognition, memory, and emotional regulation. nih.gov The D2 receptor, in particular, is a primary target for antipsychotic medications. tg.org.auwikipedia.org The D3 and D4 receptors have a more limited distribution but are thought to play significant roles in cognition, impulse control, and fear. nih.govtg.org.au

Table 1: Overview of Dopamine Receptor Subtypes

| Receptor Family | Subtype | Primary Signaling Mechanism | Key Functions |

|---|---|---|---|

| D1-like | D1, D5 | ↑ Adenylyl Cyclase, ↑ cAMP | Memory, attention, locomotion, reward. nih.govoup.com |

| D2-like | D2, D3, D4 | ↓ Adenylyl Cyclase, ↓ cAMP | Locomotion, cognition, impulse control, emotion. nih.govoup.com |

Predicting how a molecule like this compound will bind to its target receptors is a key part of drug design, often accomplished using computational methods like molecular docking and molecular dynamics simulations. nih.govpreprints.org These in silico techniques create 3D models of the receptor and simulate the "docking" of the ligand (the drug molecule) into the receptor's binding pocket. nih.govbiorxiv.org

These models can predict the binding affinity and identify the specific amino acids within the receptor that interact with the ligand. nih.gov For dopamine receptors, key interactions often involve a serine microdomain (for hydrogen bonds) and an aromatic microdomain (for hydrophobic and stacking interactions). nih.govpreprints.org By analyzing these interactions, researchers can refine the structure of a drug to improve its selectivity and potency for a specific receptor subtype, which is a major challenge in developing treatments for dopamine-related disorders. nih.govchemrxiv.org

Table 2: Illustrative Theoretical Binding Affinities of this compound

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) - Theoretical | Type of Interaction |

|---|---|---|

| D1 | 85 | Partial Agonist |

| D2 | 30 | Agonist |

| D3 | 25 | Agonist |

| D4 | 150 | Weak Interaction |

| D5 | 110 | Partial Agonist |

Note: This data is illustrative and based on the expected profile of an antiparkinsonian agent. Actual experimental values are not publicly available.

Theoretical Considerations of Dopamine Receptor Subtypes (D1-like, D2-like, D3, D4, D5)

Impact on Neurotransmission Processes

By binding to dopamine receptors, this compound would theoretically alter downstream neurotransmission. nih.gov Agonism at postsynaptic D1 and D2 receptors in brain regions like the striatum would mimic the effect of dopamine, helping to normalize motor control pathways disrupted in Parkinson's disease. nih.gov Furthermore, if this compound shares amantadine's ability to increase the release of dopamine from presynaptic neurons and block its reuptake, it would further enhance dopaminergic signaling. nih.govnih.gov This dual action—enhancing release and directly stimulating receptors—could lead to a more profound and sustained improvement in neurotransmission compared to either mechanism alone. nih.govnih.gov

Role of the Adamantane Moiety in Pharmacological Action

The inclusion of an adamantane group is a key structural feature of this compound. wikipedia.org This bulky, rigid, and highly lipophilic hydrocarbon cage is not just a passive component; it actively contributes to the pharmacological profile of a drug. nih.govresearchgate.net

Facilitation of Central Nervous System Penetration

A major challenge for drugs targeting the brain is crossing the blood-brain barrier (BBB), a highly selective membrane that protects the central nervous system (CNS). nih.gov The adamantane moiety is known to significantly enhance a molecule's ability to penetrate the CNS. nih.govpublish.csiro.au Its high lipophilicity allows it to more readily pass through the lipid-rich cell membranes of the BBB. nih.govcapes.gov.br Studies on other adamantane-conjugated prodrugs have shown that this chemical group can increase brain tissue concentrations by a significant margin compared to the parent drug alone. nih.govcapes.gov.br The design of this compound was explicitly based on this principle, intending for the adamantane "carrier" to transport the dopamine portion into the brain where it can exert its effects. wikipedia.orgpublish.csiro.au The rigidity of the adamantane scaffold can also protect nearby functional groups from being broken down by enzymes, potentially increasing the drug's stability and duration of action in the body. researchgate.netmdpi.com

Table 3: Mentioned Compounds

| Compound Name | Chemical Group/Class |

|---|---|

| This compound | Adamantane Derivative, Dopaminergic Agent |

| Dopamine | Catecholamine Neurotransmitter |

| Amantadine | Adamantane Derivative, Antiviral, Antiparkinsonian Agent |

| Memantine | Adamantane Derivative, NMDA Receptor Antagonist |

| Levodopa | Dopamine Precursor |

Advanced Research Perspectives on Dopamantine and Analogues

Drug Design Principles for Adamantane (B196018) Derivatives

The use of the adamantane scaffold is a significant strategy in medicinal chemistry, primarily due to its unique structural and physicochemical properties. publish.csiro.aupublish.csiro.au This rigid, lipophilic, three-dimensional cage structure offers several advantages in drug design, moving away from the predominantly flat structures of many modern drug candidates. publish.csiro.aupublish.csiro.au

Optimizing Pharmacological Properties Through Scaffold Modification

The adamantane scaffold is a versatile platform for optimizing a drug's pharmacological profile. nih.gov Its lipophilic nature is a key feature, often introduced into molecules to enhance their pharmacokinetic properties. nih.govnih.gov The rigid cage structure can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and its distribution time in blood plasma. publish.csiro.aumdpi.com

Key modifications to the adamantane scaffold to optimize properties include:

Introducing Functional Groups: The adamantane cage can be functionalized at its tertiary (bridgehead) or secondary positions. nih.gov This allows for the precise, three-dimensional positioning of pharmacophoric elements to optimize interactions with biological targets. publish.csiro.aupublish.csiro.au

Enhancing Lipophilicity: Incorporating an adamantyl group can significantly increase a compound's lipophilicity. publish.csiro.auresearchgate.net This is a critical factor for improving absorption, distribution, metabolism, and excretion (ADMET) properties, particularly for drugs targeting the central nervous system (CNS). publish.csiro.au

Bioisosteric Replacement: The bulky adamantane group can serve as a bioisostere for other groups, like phenyl rings, to explore the steric and electronic requirements of a target's binding site and to escape the "flat land" of traditional drug design. publish.csiro.aunih.gov

Improving Stability: The rigid hydrocarbon framework of adamantane can protect nearby chemical bonds from enzymatic cleavage, leading to enhanced metabolic stability and a longer plasma half-life for the drug. publish.csiro.aumdpi.com

Strategies for Enhancing Central Nervous System Activity

A primary application of adamantane derivatives in drug design is for targeting the CNS. scispace.com The lipophilicity imparted by the adamantane moiety is crucial for enhancing a drug's ability to cross the blood-brain barrier (BBB). publish.csiro.aunih.gov

Strategies to enhance CNS activity include:

Increased BBB Permeability: The inclusion of a hydrophobic adamantane group can increase a molecule's calculated partition coefficient (cLogP), which is often correlated with improved BBB permeability and membrane solubility. publish.csiro.auresearchgate.net This allows for greater drug exposure in the CNS. publish.csiro.au

Targeting Ion Channels and Receptors: The specific size and three-dimensional shape of the adamantyl group make it an effective blocker for various ion channels, a mechanism relevant for many neurological conditions. mdpi.com Adamantane derivatives, including amantadine (B194251) and memantine, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. publish.csiro.au

Precise Pharmacophore Orientation: The rigid adamantane scaffold acts as a fixed anchor, allowing for the controlled orientation of functional groups. publish.csiro.au This facilitates the optimization of potency and selectivity for specific CNS receptor subtypes, such as sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are targets for neurodegenerative diseases. publish.csiro.au

Computational Modeling and Simulation in Understanding Dopamantine-like Compounds

Computational methods are indispensable tools for understanding the complex interactions of adamantane derivatives at a molecular level. nih.govdergipark.org.tr Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights that guide the rational design of new compounds. nih.govnih.gov

Molecular Dynamics Simulations for Receptor-Ligand Complexes

Molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of adamantane derivatives when bound to their biological targets. nih.gov These simulations can optimize the three-dimensional structures of protein-ligand complexes obtained from methods like X-ray crystallography or molecular docking. frontiersin.org For adamantane-based compounds, MD simulations help to:

Assess Binding Stability: By simulating the movement of the ligand within the receptor's active site over time, researchers can evaluate the stability of the complex. nih.gov This involves analyzing metrics like the root-mean-square deviation (RMSD) of the protein backbone and ligand. ksu.edu.sa

Characterize Molecular Interactions: MD simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. frontiersin.orgksu.edu.sa For example, simulations can elucidate how the protonated amino group of an adamantane derivative forms stable cation-π interactions with aromatic residues in a binding site. nih.gov

Understand Dynamic Conformational Changes: These simulations capture how the receptor and ligand adapt to each other upon binding, providing a more accurate picture of the interaction than static models. frontiersin.orgupf.edu

Predictive Modeling of Biological Interactions

Predictive modeling uses computational approaches to forecast the biological activity and properties of new chemical entities before they are synthesized. nih.govnih.gov For adamantane derivatives, this involves several key methods:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It is used to screen virtual libraries of adamantane-like compounds and to hypothesize their binding modes, for instance, with the p37 protein of the orthopoxvirus or the glutamate receptor. ksu.edu.samdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While not explicitly detailed in the provided context for this compound, it is a standard predictive method in drug discovery.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of steric and electronic features (the pharmacophore) necessary for biological activity. nih.gov A pharmacophore model for sigma-2 receptor ligands, for example, consists of an aromatic ring, a hydrophobic region (which can be the adamantane cage), a hydrogen-bond acceptor, and a positive ionizable feature. nih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel adamantane derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

Potential for Future Drug Discovery Based on this compound's Precedents

The foundational work on early adamantane derivatives like amantadine and memantine, as well as the conceptual design of this compound, has created a strong precedent for future drug discovery. nih.govnih.gov The adamantane scaffold is now recognized as a privileged structure in medicinal chemistry, with broad potential across various therapeutic areas. nih.govscispace.com

The future potential stems from several key aspects:

Versatile Scaffold: The adamantane core has proven effective in drugs targeting a range of diseases, including viral infections, neurodegenerative disorders like Parkinson's and Alzheimer's, and type 2 diabetes. publish.csiro.auscispace.com This versatility suggests its applicability to new and emerging targets.

Targeting CNS Disorders: The ability of the adamantane moiety to enhance CNS penetration makes it highly valuable for developing treatments for complex neurological and psychiatric conditions. nih.govresearchgate.net Future research is likely to focus on designing derivatives with improved selectivity for specific receptor subtypes, such as those within the dopaminergic and glutamatergic systems. publish.csiro.auscispace.com

Platform for Drug Delivery: Beyond being an active pharmacophore, the adamantane moiety is used in advanced drug delivery systems. nih.govmdpi.com It can act as a molecular anchor in liposomes for targeted drug delivery or form strong host-guest complexes with cyclodextrins, opening avenues for novel formulation strategies. nih.govmdpi.compensoft.net

Inhibition of Enzymes: An emerging application for adamantane derivatives is the inhibition of enzymes. scispace.com The scaffold can be used to orient functional groups for optimal interaction with an enzyme's active site, a strategy successfully used in the development of DPP-IV inhibitors for diabetes. scispace.com

The continued exploration of adamantane chemistry, combined with advanced computational tools, promises to unlock new therapeutic agents based on the principles established by this compound and its predecessors. publish.csiro.aunih.gov

Exploration of Novel Dopamine (B1211576) Prodrugs

Dopamine, a critical neurotransmitter, cannot effectively cross the blood-brain barrier (BBB), limiting its therapeutic use for central nervous system (CNS) disorders like Parkinson's disease. To overcome this, researchers have focused on developing dopamine prodrugs, which are inactive precursors designed to metabolize into active dopamine after crossing the BBB.

One of the most well-known dopamine prodrugs is Levodopa (L-DOPA), which is transported across the BBB by a large neutral amino acid transporter and then converted to dopamine by DOPA decarboxylase. However, the development of novel dopamine prodrugs continues, seeking to improve upon the pharmacokinetic and pharmacodynamic properties of existing treatments.

Recent research has explored a variety of chemical modifications to the dopamine molecule to create new prodrugs. These strategies often involve esterification or amidation to increase lipophilicity and facilitate passive diffusion across the BBB. For instance, various N-acyl-dopamine derivatives have been synthesized and evaluated for their potential as CNS-targeting prodrugs. The goal of these novel approaches is to achieve more stable and controlled release of dopamine in the brain, potentially reducing motor fluctuations and other side effects associated with L-DOPA therapy.

Further innovations include the development of dopamine-dipeptide prodrugs, such as L-dopamine-L-proline, which have shown promise in preclinical models. These dipeptide prodrugs can leverage different transport systems at the BBB, offering an alternative pathway for dopamine delivery. The ongoing exploration in this area highlights the persistent effort to refine dopamine replacement therapy through innovative prodrug design.

Development of Adamantane-Modified Neuroactive Compounds

The adamantane scaffold, a bulky, lipophilic, and rigid polycyclic alkane, has been widely used in medicinal chemistry to create derivatives of existing drugs with modified properties. The incorporation of an adamantane group can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target.

A prominent example of an adamantane-containing neuroactive drug is Amantadine. Initially developed as an antiviral agent, it was later found to have therapeutic effects in Parkinson's disease. Amantadine's mechanism of action is complex, but it is believed to potentiate dopamine signaling by increasing its release and blocking its reuptake. Another related compound, Memantine, is an adamantane derivative that acts as an NMDA receptor antagonist and is used in the treatment of Alzheimer's disease.

The success of these drugs has spurred further research into adamantane-modified neuroactive compounds. Scientists have synthesized and tested numerous derivatives by attaching the adamantane moiety to various pharmacophores. This strategy has been applied to a range of targets, including dopamine receptors, serotonin (B10506) receptors, and various enzymes within the CNS. The rationale is that the adamantane group can anchor the drug to its binding site or shield it from metabolic degradation, thereby prolonging its action and improving its therapeutic index. The continued development in this area underscores the value of the adamantane scaffold in designing novel drugs for neurological disorders.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Dopamantine’s biochemical mechanisms?

- Methodological Answer: Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: “How does this compound (intervention) modulate dopamine receptor affinity (outcome) in murine models (population) compared to standard agonists (comparison) over 12-week trials (time)?” This ensures specificity and alignment with research aims .

- Key Tools: Literature reviews to identify gaps (e.g., conflicting receptor-binding data) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

Q. What experimental methodologies ensure reproducibility in this compound studies?

- Methodological Answer:

- Protocol Standardization: Pre-register protocols (e.g., via Open Science Framework) detailing cell lines, animal models, and reagent sources (e.g., Sigma-Aldridge catalog numbers) .

- Statistical Power: Use a priori power analysis (e.g., G*Power software) to determine sample sizes, reducing Type I/II errors .

- Reagent Validation: Include batch numbers and purity certificates for this compound samples to control for variability .

Q. How to design a robust literature review strategy for this compound’s neuroprotective effects?

- Methodological Answer:

- Database Selection: Use PubMed, Embase, and Web of Science with Boolean operators (e.g., “this compound AND (neuroprotection OR oxidative stress)”).

- Inclusion/Exclusion Criteria: Filter studies by publication date (e.g., 2010–2025), peer-reviewed status, and in vivo models .

- Bias Mitigation: Apply PRISMA guidelines for systematic reviews to document search strategies and excluded studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

- Methodological Answer:

- Meta-Analysis: Pool data using random-effects models (e.g., RevMan) to account for heterogeneity. Stratify by variables like dosage (e.g., 10 mg/kg vs. 50 mg/kg) or administration routes (oral vs. intravenous) .

- Sensitivity Analysis: Test robustness by excluding outlier studies or adjusting for publication bias (e.g., funnel plots) .

- Mechanistic Studies: Conduct in vitro assays (e.g., LC-MS/MS) to compare metabolite profiles under varying conditions .

Q. What strategies address ethical challenges in longitudinal this compound trials involving human participants?

- Methodological Answer:

- Informed Consent: Use dynamic consent platforms allowing participants to adjust engagement levels during multi-year trials .

- Data Anonymization: Implement GDPR-compliant tools (e.g., ARX Data Anonymization) for sensitive health data .

- Ethics Review: Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, including plans for adverse event reporting .

Q. How to optimize computational models for predicting this compound’s off-target interactions?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with high-resolution receptor structures (e.g., PDB ID 6CM4) to simulate binding affinities. Validate with in vitro assays .

- Machine Learning: Train neural networks (e.g., DeepChem) on datasets like ChEMBL to predict ADMET properties, incorporating uncertainty quantification (e.g., Monte Carlo dropout) .

Data Management and Analysis

Q. What frameworks ensure rigorous data management in multi-center this compound studies?

- Methodological Answer:

- FAIR Principles: Assign digital object identifiers (DOIs) to datasets via repositories like Zenodo. Use standardized metadata (e.g., Dublin Core) .

- Version Control: Track changes with GitLab or Open Science Framework, ensuring audit trails for raw and processed data .

Q. How to statistically analyze non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer:

- Model Fitting: Use four-parameter logistic regression (e.g., GraphPad Prism) to estimate EC50 values and Hill slopes.

- Bayesian Hierarchical Models: Account for inter-study variability using Stan or PyMC3 .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.